![molecular formula C14H18N4 B2608030 N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide CAS No. 1006463-43-9](/img/structure/B2608030.png)

N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

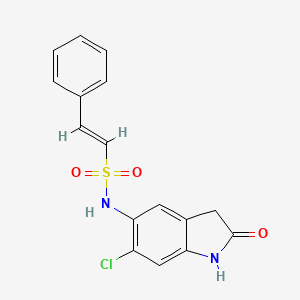

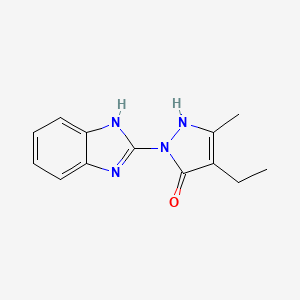

N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide is a chemical compound with the CAS Number: 1006463-43-9 . It has a molecular weight of 242.32 and its IUPAC name is N’- (1-isopropyl-1H-pyrazol-5-yl)-N-methylbenzenecarboximidamide . The compound is typically stored at room temperature and is available in powder form .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.32 . It is a powder and is typically stored at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Comprehensive Analysis of N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide Applications

The compound N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide is a derivative of propargylamine, which is a class of compounds with a wide range of pharmaceutical and biological properties. Below is a detailed analysis of the unique applications of this compound in various scientific research fields.

Neurodegenerative Disease Treatment: Propargylamine derivatives, such as selegiline and rasagiline, are known for their effectiveness against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds act as monoamine oxidase inhibitors, particularly targeting MAO-B, an isoform associated with neurodegenerative diseases. The neuroprotective effects of these derivatives are attributed to their ability to reduce oxidative stress and stabilize mitochondrial membranes, which are crucial in treating Parkinson’s disease .

Antiapoptotic Therapies: Some propargylamine derivatives have been found to possess antiapoptotic functions, making them useful for symptomatic and neuroprotective treatments . This property is significant in the development of therapies that aim to prevent cell death, which is a common pathway in various diseases, including neurodegenerative disorders.

Diabetes and Cardiovascular Complications: Pargyline, a related propargylamine derivative, has been used to treat type 1 diabetes and associated cardiovascular complications . Its role as a monoamine oxidase inhibitor contributes to its therapeutic effects in these conditions.

Cancer Treatment: Pargyline has shown potential in cancer treatment by inhibiting lysine-specific demethylase-1 (LSD-1) when used alongside chemotherapeutic agents, leading to induced senescence and growth inhibition of cancer cells . Additionally, it has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), further enhancing its utility in cancer therapies .

Synthesis of Enantiopure Amines: Transaminases offer an environmentally friendly method for synthesizing pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones . This process is crucial for producing enantiomerically pure amines, which are constituents in approximately 40% of all active pharmaceutical ingredients .

Cognitive Function Improvement: L-amphetamine, a compound structurally similar to propargylamines, has been reported to improve cognitive function in multiple sclerosis patients . This suggests that derivatives of N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide could potentially be explored for similar cognitive-enhancing effects.

Fungicide and Antibiotic Development: The pyrrole subunit, which is part of the chemical structure of N-methyl-N’-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide, has diverse applications in the development of therapeutically active compounds, including fungicides and antibiotics . These compounds are known to inhibit enzymes like reverse transcriptase and protein kinases, which are targets in the treatment of various infections and diseases .

Anti-Inflammatory and Antitumor Agents: Compounds containing the pyrrole subunit are also used in anti-inflammatory drugs and antitumor agents . Their mechanism of action often involves the inhibition of key enzymes or pathways that contribute to inflammation and tumor growth .

Safety and Hazards

Propiedades

IUPAC Name |

N'-methyl-N-(2-propan-2-ylpyrazol-3-yl)benzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-11(2)18-13(9-10-16-18)17-14(15-3)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIGIIARTPQUEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)NC(=NC)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylcyclohexyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2607951.png)

![6-Fluoro-9,10-dihydrobenzo[8]annulen-5(8H)-one](/img/structure/B2607955.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2607961.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine](/img/structure/B2607962.png)

![(2,4-dimethoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2607970.png)